N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide

Description

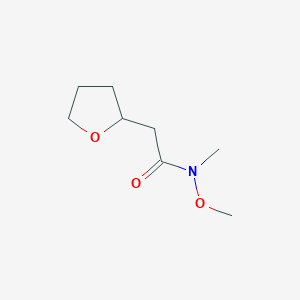

N-Methoxy-N-methyl-2-(oxolan-2-yl)acetamide (CAS: 1496669-92-1) is a versatile small-molecule building block with the molecular formula C₈H₁₅NO₃ (MW: 173.21 g/mol) . Its structure features a tetrahydrofuran (oxolane) ring attached to the α-carbon of an N-methoxy-N-methylacetamide backbone.

Properties

IUPAC Name |

N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-9(11-2)8(10)6-7-4-3-5-12-7/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROUVBRNNYQNEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC1CCCO1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide primarily follows the formation of the Weinreb amide functional group by amidation of the corresponding carboxylic acid derivative with N,O-dimethylhydroxylamine or its hydrochloride salt. The key challenge in synthesizing this compound lies in the selective amidation of the carboxylic acid bearing the oxolane ring without side reactions or ring opening.

Preparation via Catalytic Amidation of Hydroxycarboxylic Acids

A recent and efficient method involves the catalytic dehydrative amidation of hydroxycarboxylic acids using diboronic acid anhydride catalysts. This method is particularly suitable for substrates containing hydroxy groups adjacent to the carboxyl group, such as 2-(oxolan-2-yl)acetic acid, which is an α-hydroxycarboxylic acid derivative.

- Catalyst: Diboronic acid anhydride (abbreviated as catalyst 1 in literature)

- Reaction Conditions: Typically reflux in 1,2-dichloroethane (DCE) at 60–90 °C for 4 to 24 hours

- Amine Source: N,O-dimethylhydroxylamine hydrochloride salt (HNMe(OMe)- HCl)

- Molar Ratios: 1.0 equivalent of hydroxycarboxylic acid, 3.0 equivalents of amine, 0.5 mol% catalyst

- Atmosphere: Nitrogen or inert atmosphere to avoid moisture interference

This catalytic system promotes the formation of the Weinreb amide by dehydrative coupling, achieving high yields (up to 96–98%) with excellent selectivity and minimal side products. The method is scalable and avoids the use of harsh reagents like acid chlorides or coupling agents, which might be detrimental to the oxolane ring integrity.

Stepwise Preparation Procedure (Based on Shimada et al., 2020)

Step 1: Preparation of N,O-dimethylhydroxylamine hydrochloride

- N,O-dimethylhydroxylamine hydrochloride is prepared or purchased as the amine source.

Step 2: Amidation Reaction

- In a dry flask under nitrogen, dissolve 2-(oxolan-2-yl)acetic acid (α-hydroxycarboxylic acid) in DCE.

- Add diboronic acid anhydride catalyst (0.5 mol%).

- Add N,O-dimethylhydroxylamine hydrochloride (3.0 equiv) and stir the mixture at reflux temperature (60–90 °C) for 24 hours.

- Monitor the reaction progress by ^1H NMR or TLC.

Step 3: Work-up

- After completion, cool the reaction mixture.

- Quench if necessary with saturated sodium bicarbonate solution.

- Extract the organic layer, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.

- Purify the residue by silica gel chromatography or recrystallization.

Comparative Catalytic Efficiency Data

The catalytic efficiency of diboronic acid anhydride compared to other catalysts for the amidation of α-hydroxycarboxylic acids is summarized below:

| Catalyst (0.5 mol%) | Yield (%) of Weinreb Amide | Notes |

|---|---|---|

| Diboronic acid anhydride (1) | 96 | Reflux, DCE, 4 h |

| Yamamoto (1996) catalyst | 75 | Same conditions |

| Hall (2012) catalyst | 6 | Same conditions |

| Ishihara (2013) catalyst | 15 | Same conditions |

| Others (Whiting, Shepard, Saito) | <15 | Lower yields |

Optimization Parameters for Amidation

Several parameters have been optimized for the amidation reaction to maximize yield and selectivity:

| Parameter | Optimal Condition | Effect on Yield (%) |

|---|---|---|

| Catalyst loading | 0.5 mol% | 96–98 |

| Solvent concentration | 0.2 M in DCE | Highest yield |

| Reaction temperature | 60–90 °C | Higher temp improves yield up to 90 °C |

| Reaction time | 24 h | Longer times improve conversion |

| Amine equivalents | 3.0 equiv | Ensures complete amidation |

Alternative Preparation via Acyl Chloride Intermediate (Classical Method)

An older but still relevant method involves the formation of the acyl chloride intermediate of 2-(oxolan-2-yl)acetic acid, followed by reaction with N,O-dimethylhydroxylamine:

- Step 1: Convert 2-(oxolan-2-yl)acetic acid to its acyl chloride using reagents like thionyl chloride or oxalyl chloride under anhydrous conditions.

- Step 2: React the acyl chloride with N,O-dimethylhydroxylamine in the presence of a base such as triethylamine in an aprotic solvent (e.g., dichloromethane) at low temperature (0 °C to room temperature).

- Step 3: Work-up involves aqueous quenching, extraction, drying, and purification.

This method typically yields the Weinreb amide in moderate to good yields (around 78% for similar N-methoxy-N-methylacetamide without the oxolane ring) but requires careful control to avoid ring opening or side reactions.

Analytical Characterization

The prepared this compound is characterized by:

- [^1H NMR](pplx://action/followup): Signals corresponding to methoxy (OMe), methyl (NMe), oxolane ring protons, and amide proton.

- [^13C NMR](pplx://action/followup): Carbonyl carbon (~172 ppm), oxolane carbons (~60 ppm), methyl carbons (~32 ppm).

- Mass Spectrometry: Molecular ion peak at m/z 173.1 (M+H)+.

- IR Spectroscopy: Amide carbonyl stretch near 1650 cm^-1.

- Purity: Confirmed by HPLC and TLC.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Diboronic acid anhydride-catalyzed amidation | 2-(oxolan-2-yl)acetic acid, N,O-dimethylhydroxylamine hydrochloride, 0.5 mol% catalyst, reflux in DCE, 24 h | 96–98 | Mild, high yield, selective, scalable | Requires catalyst synthesis |

| Acyl chloride intermediate method | 2-(oxolan-2-yl)acetyl chloride, N,O-dimethylhydroxylamine, triethylamine, DCM, 0 °C to RT | ~78 | Established, straightforward | Uses corrosive reagents, moderate yield, risk of ring opening |

Research Findings and Notes

- The diboronic acid anhydride catalytic system represents a significant advancement in the preparation of Weinreb amides from hydroxycarboxylic acids, including those bearing sensitive functional groups like oxolane rings.

- The method avoids the use of hazardous reagents such as acid chlorides or coupling agents, reducing environmental impact and improving safety.

- Optimization studies show that reaction concentration, temperature, catalyst loading, and amine equivalents critically influence the yield and purity.

- The classical acyl chloride method remains a viable alternative but is less favored due to harsher conditions and lower yields.

- No patents or extensive literature reports specifically detail the preparation of this compound, highlighting the novelty and research interest in catalytic amidation approaches.

Chemical Reactions Analysis

N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide has shown promise in various therapeutic areas:

- Anti-inflammatory Agents : Compounds with similar structures have been evaluated for their ability to modulate inflammatory responses. The presence of the oxolane ring may enhance selectivity for specific biological targets, potentially leading to reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

- Antiviral Activity : Research into modified nucleosides has indicated that compounds similar to this compound may exhibit antiviral properties, particularly against viruses such as Hepatitis C and Influenza A. This suggests a potential pathway for developing antiviral therapies based on this compound's structure .

- Enzyme Inhibition : The compound's structural characteristics make it suitable for designing inhibitors of specific enzymes, such as carbonic anhydrase IX (CA IX), which is implicated in cancer progression. Studies have demonstrated that related compounds can effectively inhibit CA IX, indicating that this compound could be explored for similar applications .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of methoxyacetic acid derivatives with oxolane precursors. The mechanistic pathways for its biological activity often involve interactions with specific receptors or enzymes, leading to downstream effects such as modulation of signaling pathways related to inflammation or viral replication.

Case Study 1: Anti-inflammatory Potential

A study evaluated the anti-inflammatory effects of various oxolane derivatives, including this compound. Results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in chronic inflammatory conditions.

Case Study 2: Antiviral Efficacy

In a controlled laboratory setting, this compound was tested against several viral strains. Preliminary results showed promising antiviral activity, warranting further investigation into its mechanism and efficacy in vivo.

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-Methoxy-N-Methyl-2-(o-Tolyl)Acetamide (3b)

- Structure : The oxolane ring is replaced with an o-tolyl (2-methylphenyl) group.

- Molecular Formula: C₁₁H₁₅NO₂ (MW: 193.24 g/mol) .

- Key Differences :

- Electronic Effects : The electron-donating methyl group on the aryl ring enhances stability but reduces electrophilicity compared to the electron-rich oxolane substituent.

- Synthesis : Prepared via coupling of o-tolylacetic acid with N-methoxy-N-methylamine under mild conditions (yield: 80%) .

- Applications : Used in acyl transfer reactions; the aryl group enables π-π stacking in supramolecular chemistry.

2-(4-Chlorophenyl)-N-Methoxy-N-Methylacetamide (3c)

- Structure : Features a 4-chlorophenyl group instead of oxolane.

- Molecular Formula: C₁₀H₁₂ClNO₂ (MW: 213.66 g/mol) .

- Key Differences :

- Reactivity : The electron-withdrawing Cl substituent increases the electrophilicity of the acetamide carbonyl, enhancing reactivity toward nucleophiles.

- Stability : Greater thermal stability due to the aromatic system compared to the oxolane analog.

N-Methoxy-N-Methyl-2-((5-Methylhexa-1,4-Dien-3-yl)Oxy)Acetamide (SI-1)

- Structure : Contains a dienyl ether substituent.

- Molecular Formula: C₁₁H₁₇NO₃ (MW: 211.26 g/mol) .

- Key Differences :

2-Azido-N-[(Oxolan-2-yl)Methyl]Acetamide

2-Chloro-N-(2-Oxothiolan-3-yl)Acetamide

- Structure : Replaces oxolane with a thiolactone (sulfur-containing ring).

- Molecular Formula: C₆H₈ClNO₂S (MW: 193.65 g/mol) .

- Key Differences: Electronic Effects: Sulfur’s polarizability increases nucleophilic susceptibility at the carbonyl.

Research Findings and Insights

- Synthetic Utility : The oxolane derivative’s balance of reactivity and stability makes it ideal for multi-step syntheses, whereas aryl-substituted analogs (e.g., 3b, 3c) are better suited for stable intermediates .

- Spectroscopic Data : NMR signals for the oxolane ring (e.g., δ 3.6–4.0 ppm for CH₂ groups) distinguish it from aryl or alkenyl analogs, which show aromatic or vinyl proton resonances .

- Thermodynamic Stability : Oxolane’s saturated ring confers higher thermal stability compared to dienyl ethers but lower than aryl systems .

Biological Activity

N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide is a compound with significant potential in various biological applications, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

- Molecular Formula : CHNO

- Molecular Weight : 173.21 g/mol

- Structure : The compound features an oxolane ring, which contributes to its unique steric and electronic properties, facilitating various interactions with biological targets .

Research indicates that this compound may exert its biological effects through several mechanisms:

- Receptor Interaction : Preliminary studies suggest that this compound can bind to specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.

- Anticancer Activity : Similar compounds have shown promising anticancer properties, suggesting that this compound may also possess similar efficacy against various cancer cell lines .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Anticancer Studies : Research involving similar compounds has indicated that they can induce apoptosis in cancer cells, such as MDA-MB-231 (breast cancer cell line). The mechanism involves increased annexin V-FITC-positive apoptotic cells, suggesting a significant increase in programmed cell death compared to control groups .

- Neuropharmacological Effects : Studies on receptor binding affinities reveal that compounds with structural similarities to this compound have shown varying degrees of interaction with CNS receptors, indicating potential therapeutic applications in neurodegenerative diseases .

Safety and Toxicological Profile

According to available safety data sheets, this compound is classified as a hazardous material under OSHA standards. However, specific toxicological properties remain largely uninvestigated. Symptoms of overexposure may include dizziness and nausea .

Q & A

Q. What are the recommended synthetic strategies for N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide?

While direct synthesis protocols for this compound are not explicitly documented, analogous acetamide derivatives suggest multi-step routes involving:

- Acylation : Reacting oxolan-2-ylmethylamine with N-methoxy-N-methylacetyl chloride under anhydrous conditions .

- Cyclization : Using dehydrating agents (e.g., DCC) to stabilize intermediates .

- Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the final product .

Key considerations: Optimize reaction temperature and solvent polarity to minimize side reactions (e.g., hydrolysis of the methoxy group) .

Q. How can the structural identity of this compound be validated experimentally?

A combination of techniques is recommended:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for high-resolution structure refinement .

- Mass spectrometry (MS) : Compare observed m/z values with predicted adducts (e.g., [M+H]+ = 174.11248) .

- Nuclear Magnetic Resonance (NMR) : Analyze 1H/13C NMR shifts to confirm the oxolane ring (δ ~3.5–4.5 ppm for CH2-O) and acetamide carbonyl (δ ~165–175 ppm) .

Q. What analytical methods are suitable for assessing purity and stability?

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 210–254 nm) to quantify impurities .

- Collision Cross-Section (CCS) Prediction : Compare experimental CCS values (e.g., 138.5 Ų for [M+H]+) with computational models (e.g., MOBCAL) .

- Stability Studies : Monitor degradation under varying pH, temperature, and light exposure using accelerated stability protocols .

Advanced Research Questions

Q. How can researchers address contradictions in reaction yields during optimization?

- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., solvent polarity, catalyst loading) .

- Mechanistic Probes : Employ isotopic labeling (e.g., 13C-acetamide) to track intermediate formation via MS/MS .

- Computational Modeling : Density Functional Theory (DFT) can predict transition states and identify rate-limiting steps .

Q. What strategies are recommended for predicting biological activity in the absence of prior data?

- Structure-Activity Relationship (SAR) : Compare with structurally similar compounds (e.g., purine-linked acetamides) showing antiviral or enzyme-inhibitory activity .

- Molecular Docking : Simulate interactions with biological targets (e.g., viral proteases) using AutoDock Vina .

- In Vitro Assays : Prioritize high-throughput screening against kinase or protease panels to identify lead candidates .

Q. How can computational methods enhance experimental design for this compound?

- Quantum Mechanics (QM) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic substitutions .

- Molecular Dynamics (MD) : Simulate solvation effects on stability in aqueous vs. organic media .

- Machine Learning (ML) : Train models on PubChem data to predict solubility or toxicity profiles .

Research Gaps and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.